ARL67156 trisodium hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

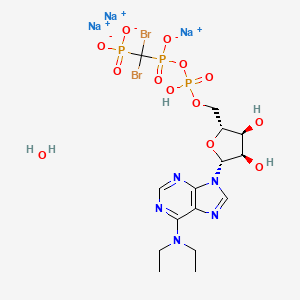

C15H23Br2N5Na3O13P3 |

|---|---|

Molecular Weight |

803.07 g/mol |

IUPAC Name |

trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate |

InChI |

InChI=1S/C15H24Br2N5O12P3.3Na.H2O/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;;1H2/q;3*+1;/p-3/t8-,10-,11-,14-;;;;/m1..../s1 |

InChI Key |

UWMONIJVKGTUGE-OPKBHZIBSA-K |

Isomeric SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)([O-])[O-])(Br)Br)[O-])O)O.O.[Na+].[Na+].[Na+] |

Canonical SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)([O-])[O-])(Br)Br)[O-])O)O.O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ARL67156 Trisodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARL67156 trisodium hydrate, a non-hydrolysable analogue of adenosine triphosphate (ATP), is a selective inhibitor of ecto-ATPases.[1] Its primary mechanism of action involves the competitive inhibition of specific ectonucleotidases, leading to a reduction in the hydrolysis of extracellular ATP. This guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and experimental methodologies associated with ARL67156, offering a valuable resource for researchers in purinergic signaling and drug development.

Core Mechanism of Action: Inhibition of Ectonucleotidases

ARL67156 functions as a competitive inhibitor of certain ectonucleotidases, enzymes responsible for the extracellular breakdown of ATP and other nucleotides.[1][2] By binding to the active site of these enzymes, ARL67156 prevents the hydrolysis of ATP to ADP and subsequently to AMP and adenosine. This inhibition leads to an accumulation of extracellular ATP, thereby prolonging its signaling effects on P2 purinoceptors.[1][3]

The molecular structure of ARL67156, specifically the substitution of a phosphodiester bond (P-O-P) found in ATP with a phosphomethyl bond (P-C-P), renders it resistant to hydrolysis by ectonucleotidases.[1] This stability allows it to effectively compete with natural substrates like ATP.

The following diagram illustrates the inhibitory effect of ARL67156 on the ATP degradation pathway.

Quantitative Inhibitory Profile

ARL67156 exhibits a selective but weak competitive inhibitory effect on several ectonucleotidases. Its efficacy varies depending on the specific enzyme and the biological system under investigation. The following tables summarize the key quantitative data available for ARL67156.

Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases

| Enzyme | Inhibition Type | Ki (μM) |

| NTPDase1 | Competitive | 11 ± 3 |

| NTPDase3 | Competitive | 18 ± 4 |

| NPP1 | Competitive | 12 ± 3 |

Data sourced from studies on recombinant human enzymes.[1][4][5]

Table 2: IC50 and pKI Values of ARL67156 in Various Systems

| System | Parameter | Value |

| Human Blood Cells | pIC50 | 4.62 |

| Rabbit Ear Artery | pKI | 5.2 |

| Bovine Chromaffin Cell ecto-ATPase | Ki | 0.255 ± 0.136 μM |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pKI is the negative logarithm of the inhibitory constant (Ki).[2][6]

It is important to note that ARL67156 is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase.[1]

Experimental Protocols for Assessing ARL67156 Activity

The inhibitory activity of ARL67156 on ectonucleotidases is typically evaluated using enzymatic assays with recombinant enzymes or cell-based systems. The most common methods involve colorimetric or High-Performance Liquid Chromatography (HPLC) analysis.

General Experimental Workflow

The following diagram outlines a typical workflow for determining the inhibitory effect of ARL67156.

Detailed Methodologies

3.2.1. Ectonucleotidase Activity Assay using Recombinant Enzymes

This protocol is adapted from studies evaluating the effect of ARL67156 on various recombinant human and mouse ectonucleotidases.[1]

-

Enzyme Preparation: Use extracts from COS-7 cells transfected with the specific ectonucleotidase (e.g., NTPDase1, NTPDase3, NPP1).

-

Reaction Mixture: Prepare an incubation solution containing:

-

1 mM CaCl₂

-

140 mM NaCl

-

5 mM KCl

-

50 mM Tris, pH 8.5

-

-

Inhibitor Addition: Add varying concentrations of ARL67156 to the reaction mixture. A control with no inhibitor should be included.

-

Pre-incubation: Add the enzyme extract to the incubation mixture and pre-incubate at 37°C for 3 minutes.

-

Reaction Initiation: Start the reaction by adding the substrate (e.g., 100 μM ATP, ADP, or pnp-TMP for NPPs).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

Reaction Termination and Analysis:

-

Colorimetric Assay (for NTPDases): Stop the reaction by adding a malachite green reagent to measure the released inorganic phosphate.

-

HPLC Analysis (for NPPs and detailed nucleotide analysis): Stop the reaction with an equal volume of ice-cold chloroform and vigorous mixing. Analyze a 20 μl aliquot of the reaction products by HPLC using a C18 column to separate and quantify nucleotides and their hydrolysis products.[1][7]

-

3.2.2. Cell-Based ATP Degradation Assay

This protocol is based on experiments using intact cells to measure ecto-ATPase activity.[1]

-

Cell Culture: Plate cells (e.g., COS-7 transfected with the ectonucleotidase of interest) in 24-well plates.

-

Pre-incubation with Inhibitor: Pre-incubate the cells for 3 minutes with or without 100 μM ARL67156 in the appropriate buffer.

-

Initiation of Reaction: Start the reaction by adding 100 μM ATP.

-

Sampling and Analysis: Collect aliquots at different time points and measure the remaining ATP concentration or the appearance of degradation products (ADP, AMP) using HPLC with fluorescence detection (for etheno-derivatized ATP) or a luciferin-luciferase assay.[7][8]

Implications for Research and Drug Development

The ability of ARL67156 to prolong the half-life of extracellular ATP makes it a valuable tool for studying purinergic neurotransmission and signaling.[1][9] By inhibiting ATP degradation, researchers can potentiate the effects of endogenously released ATP on P2 receptors, allowing for a more detailed investigation of their physiological roles.[3]

In the context of drug development, understanding the specificity and potency of ARL67156 against different ectonucleotidases is crucial. While it is a useful research tool, its relatively weak and non-specific inhibitory profile highlights the need for the development of more potent and selective inhibitors for potential therapeutic applications. For instance, its inhibitory action has been explored in preventing the development of calcific aortic valve disease in animal models.[6]

Conclusion

This compound is a foundational tool in the study of purinergic signaling, acting as a competitive inhibitor of key ectonucleotidases like NTPDase1, NTPDase3, and NPP1. Its mechanism of action, centered on the prevention of extracellular ATP hydrolysis, has been quantitatively characterized, though its inhibitory effects are considered weak. The experimental protocols detailed in this guide provide a framework for the consistent and accurate evaluation of ARL67156 and other potential ectonucleotidase inhibitors. A thorough understanding of its mechanism and limitations is essential for its effective use in research and for guiding the development of next-generation therapeutics targeting the purinergic system.

References

- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Expression Level of Ecto-NTP Diphosphohydrolase1/CD39 Modulates Exocytotic and Ischemic Release of Neurotransmitters in a Cellular Model of Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ecto-ATPase inhibitor ARL 67156 enhances parasympathetic neurotransmission in the guinea-pig urinary bladder. | Sigma-Aldrich [sigmaaldrich.com]

what is ARL67156 trisodium hydrate used for in research

An In-Depth Technical Guide to ARL67156 Trisodium Hydrate in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial pharmacological tool for researchers investigating purinergic signaling. As a competitive inhibitor of specific ectonucleotidases, it prevents the rapid hydrolysis of extracellular adenosine triphosphate (ATP), thereby potentiating its effects on P2 purinoceptors. This guide provides a comprehensive overview of ARL67156, detailing its mechanism of action, summarizing key quantitative data, and presenting detailed experimental protocols for its application in research.

Introduction: The Role of ARL67156 in Purinergic Signaling

Extracellular nucleotides, particularly ATP, are fundamental signaling molecules that mediate a vast array of physiological processes through P2 (P2X and P2Y) receptors. The signaling cascade is tightly regulated by a family of cell surface enzymes called ectonucleotidases, which rapidly hydrolyze ATP and other nucleotides, terminating their signal. ARL67156 (also known as FPL 67156) is a non-hydrolyzable ATP analogue that serves as a selective inhibitor of certain ecto-ATPases.[1] By slowing the degradation of extracellular ATP, ARL67156 allows researchers to study the direct and prolonged effects of ATP on its receptors, dissect the complex purinergic signaling pathways, and investigate the pathophysiological roles of extracellular nucleotides in various systems.[1][2]

Mechanism of Action: Competitive Inhibition of Ectonucleotidases

ARL67156 functions as a competitive inhibitor of specific ectonucleotidases, the enzymes responsible for the extracellular breakdown of ATP to ADP, AMP, and eventually adenosine.[1][3] Its primary targets are members of the Ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) and Ecto-nucleotide pyrophosphatase/phosphodiesterase (E-NPP) families.

Specifically, ARL67156 is a weak but effective competitive inhibitor of:

It is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, or ecto-5'-nucleotidase (CD73), the enzyme that converts AMP to adenosine.[1][4] This selectivity is critical, as it allows for the accumulation of ATP and ADP without directly preventing the final conversion of AMP to adenosine. The inhibitory action of ARL67156 prolongs the availability of ATP and ADP in the synaptic cleft or pericellular space, thereby enhancing their signaling through P2X and P2Y receptors.

Quantitative Data Summary

The inhibitory potency of ARL67156 varies depending on the enzyme, species, and tissue type. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Inhibitor Constant (Ki) for Human Ectonucleotidases

| Enzyme Target | Ki (µM) | Reference(s) |

| NTPDase1 (CD39) | 11 ± 3 | [1][2][4] |

| NTPDase3 | 18 ± 4 | [1][2][4] |

| NPP1 | 12 ± 3 | [1][2][4] |

Table 2: Inhibitory Potency in Functional Assays

| Parameter | Tissue/System | Value | Reference(s) |

| pIC50 | Human Blood Cells (ATP degradation) | 4.62 | [5][6] |

| pIC50 | Rat Vas Deferens | 5.1 | [6] |

| pKi | Rabbit Ear Artery (ecto-ATPase) | 5.2 | [5] |

Table 3: Effective Concentrations in Experimental Models

| Application | Concentration Range | Reference(s) |

| Enhancement of Neurogenic Contractions | 5 - 100 µM | [7] |

| Potentiation of Norepinephrine Release | 30 µM | [8] |

| Inhibition of HIV-1 Replication in Macrophages | 100 µM | [8] |

| Prevention of Calcific Aortic Valve Disease (in vivo, rat) | 1.1 µg/kg/day | [8] |

| General in vitro Cell-Based Assays | 50 - 100 µM | [1] |

Experimental Protocols and Methodologies

ARL67156 is employed in a variety of experimental settings. Below are detailed methodologies for key applications.

Protocol: Ectonucleotidase Inhibition Assay (Malachite Green Method)

This assay quantifies the inhibitory effect of ARL67156 by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[1]

-

Objective: To determine the Ki or IC50 of ARL67156 for a specific NTPDase.

-

Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, which can be measured spectrophotometrically. A reduction in Pi production in the presence of ARL67156 indicates enzyme inhibition.

-

Materials:

-

Recombinant ectonucleotidase (e.g., human NTPDase1).

-

Incubation Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM CaCl2, 1 mM MgCl2, 200 mM NaCl, 10 mM KCl.

-

Substrate: ATP solution (e.g., 10-500 µM).

-

Inhibitor: this compound dissolved in water.

-

Stop/Detection Reagent: Malachite green reagent.

-

-

Procedure:

-

Prepare a series of dilutions of ARL67156 in incubation buffer.

-

In a 96-well plate, add the enzyme extract to wells containing either buffer (control) or a specific concentration of ARL67156.

-

Pre-incubate the plate at 37°C for 3-5 minutes.

-

Initiate the reaction by adding the ATP substrate to all wells.

-

Incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 50 µL of malachite green reagent.

-

After a brief color development period, measure the absorbance at 630 nm using a plate reader.

-

Calculate the percentage of inhibition for each ARL67156 concentration relative to the control and determine the IC50 or Ki using appropriate kinetic models (e.g., Dixon plots).[1]

-

Protocol: HPLC-Based ATP/ADP Degradation Assay in Tissues

This method directly measures the catabolism of nucleotides in a biological sample, providing a clear picture of an inhibitor's effect.[9][10]

-

Objective: To directly quantify the effect of ARL67156 on the degradation rate of ATP and ADP.

-

Principle: Fluorescently-tagged ATP analogues (e.g., 1,N6-etheno-ATP, eATP) are used as substrates. The decrease in substrate and the appearance of breakdown products (eADP, eAMP) are monitored by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

Materials:

-

Tissue preparation (e.g., mouse colonic muscle strips).

-

Superfusion system with physiological salt solution (e.g., Krebs solution).

-

Fluorescent Substrates: eATP and eADP.

-

Inhibitor: ARL67156 (e.g., 10-100 µM).

-

HPLC system with a fluorescence detector.

-

-

Procedure:

-

Mount the tissue in a superfusion chamber and equilibrate with Krebs solution.

-

Establish a baseline by collecting superfusate samples.

-

Switch to a solution containing the fluorescent substrate (e.g., 50 nM eATP) for a short period (e.g., 30 seconds) and collect the superfusate.

-

Wash the tissue with Krebs solution.

-

Pre-incubate the tissue with ARL67156 in Krebs solution for 30 minutes.

-

Repeat the substrate superfusion (Step 3) in the continued presence of ARL67156.

-

Analyze the collected superfusate samples by HPLC to quantify the concentrations of eATP and its metabolites.

-

Compare the degradation rates in the absence and presence of ARL67156.

-

Protocol: Isolated Tissue Assay for Neurotransmission

This functional assay assesses how inhibiting ATP degradation affects physiological responses like muscle contraction.[7]

-

Objective: To determine if ARL67156 potentiates purinergic neurotransmission.

-

Principle: In tissues where ATP is a neurotransmitter (e.g., vas deferens), electrical stimulation evokes muscle contraction. Inhibiting ATP breakdown with ARL67156 should increase the local concentration of ATP at the neuromuscular junction and enhance the contractile response.

-

Materials:

-

Isolated tissue (e.g., guinea-pig vas deferens).

-

Organ bath system with physiological salt solution, aerated with 95% O2 / 5% CO2 at 37°C.

-

Isometric force transducer and data acquisition system.

-

Electrical field stimulation electrodes.

-

-

Procedure:

-

Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.

-

Elicit control contractile responses using electrical field stimulation at a set frequency (e.g., 4 Hz).

-

Once stable responses are obtained, add ARL67156 (e.g., 100 µM) to the bath.

-

Allow the inhibitor to incubate for 10-15 minutes.

-

Repeat the electrical stimulation protocol in the presence of ARL67156.

-

Measure the peak magnitude of the contractile response and compare it to the pre-inhibitor control. An increase in contraction amplitude indicates potentiation of purinergic signaling.[7]

-

Important Considerations and Limitations

-

Competitive Inhibition: As a competitive inhibitor, the efficacy of ARL67156 is dependent on the concentration of the substrate (ATP). In environments with very high ATP concentrations, its inhibitory effect may be overcome.[1]

-

Weak Potency: ARL67156 is considered a relatively weak inhibitor. The concentrations required for significant inhibition in vitro (typically 50-100 µM) should be carefully considered, and potential off-target effects should be monitored.[1][2]

-

Differential Effects on ATP vs. ADP Degradation: Some studies have shown that in certain tissues, such as the murine colon, ARL67156 is more effective at inhibiting the degradation of ADP than ATP.[9][10] This is a critical consideration, as researchers might inadvertently be studying the effects of accumulated ADP rather than ATP.

-

P2 Receptor Agonist/Antagonist Activity: While generally considered selective for ecto-ATPases, ARL67156 has been reported to have weak agonist activity at P2Y receptors and weak antagonist activity at other P2 receptors, though typically at concentrations higher than those needed for ATPase inhibition.[5][11]

Conclusion

This compound remains an indispensable tool in the field of purinergic signaling. By selectively inhibiting the enzymatic degradation of extracellular ATP and ADP, it provides a window into the nuanced roles these nucleotides play in neurotransmission, inflammation, and cellular regulation. A thorough understanding of its mechanism, potency, and limitations—as detailed in this guide—is essential for designing rigorous experiments and accurately interpreting the resulting data. When used appropriately, ARL67156 enables researchers to effectively probe the complex and vital functions of the purinergic system.

References

- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]

- 7. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

ARL67156: An In-Depth Technical Guide to a Selective Ecto-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP), play a crucial role in cell-to-cell communication through the activation of purinergic P2 receptors. The signaling duration and intensity of ATP are tightly regulated by a family of cell surface enzymes known as ectonucleotidases, which sequentially hydrolyze ATP to ADP, AMP, and finally adenosine. ARL67156, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate, is a key pharmacological tool used to investigate these processes. It acts as a competitive and selective inhibitor of certain ecto-ATPases, thereby prolonging the extracellular lifespan of ATP and potentiating P2 receptor signaling. This guide provides a comprehensive technical overview of ARL67156, including its inhibitory profile, detailed experimental protocols for its use, and its impact on purinergic signaling pathways.

Core Mechanism of Action

ARL67156 functions as a competitive inhibitor of specific ectonucleotidases. Its structure, which incorporates a dibromomethylene group in the β,γ-phosphate position, makes it resistant to hydrolysis while allowing it to bind to the active site of these enzymes. By occupying the active site, ARL67156 prevents the binding and subsequent degradation of extracellular ATP. This leads to an accumulation of ATP in the vicinity of P2 receptors, thereby enhancing their activation.

Quantitative Inhibitory Profile

The selectivity of ARL67156 is a critical aspect of its utility as a research tool. It primarily targets Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1, also known as CD39), NTPDase3, and Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1). Its inhibitory activity against other ectonucleotidases, such as NTPDase2 and ecto-5'-nucleotidase (CD73), is significantly lower. The following tables summarize the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of ARL67156 against various human and rodent ectonucleotidases.

Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases

| Enzyme Target | Substrate | Ki (μM) | Type of Inhibition | Reference |

| NTPDase1 (CD39) | ATP | 11 ± 3 | Competitive | [1][2] |

| NTPDase3 | ATP | 18 ± 4 | Competitive | [1][2] |

| NPP1 | ATP | 12 ± 3 | Competitive | [1][2] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of ARL67156

| Enzyme Target/System | Species | IC50 (μM) | Reference |

| Ecto-ATPase (Parotid Plasma Membranes) | Rat | ~120 | [3] |

| Ecto-ATPase (Bovine Chromaffin Cells) | Bovine | 0.255 ± 0.136 | [4] |

Experimental Protocols

Accurate and reproducible experimental design is paramount when utilizing ARL67156. Below are detailed protocols for common assays used to characterize its inhibitory effects on ecto-ATPase activity.

Malachite Green Colorimetric Assay for Ecto-ATPase Activity

This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

ARL67156

-

ATP (substrate)

-

Enzyme source (e.g., cell membrane preparations, purified ectonucleotidase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl₂)

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green in water.

-

Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

-

Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v). Prepare fresh daily.

-

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader (620-650 nm)

Procedure:

-

Prepare Phosphate Standards: Prepare a serial dilution of the phosphate standard in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).

-

Reaction Setup:

-

In a 96-well plate, add 20 µL of different concentrations of ARL67156 (or vehicle control) to the appropriate wells.

-

Add 20 µL of the enzyme preparation to all wells except the "no enzyme" control.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

-

Initiate Reaction: Add 10 µL of ATP solution (e.g., to a final concentration of 100 µM) to all wells to start the reaction.

-

Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C. The incubation time should be optimized to ensure linear phosphate release.

-

Stop Reaction and Color Development: Add 50 µL of the Malachite Green Working Reagent to each well to stop the reaction and initiate color development.

-

Incubation: Incubate at room temperature for 15-20 minutes to allow for full color development.

-

Measurement: Read the absorbance at 630 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Generate a standard curve by plotting the absorbance of the phosphate standards against their concentrations.

-

Determine the concentration of phosphate released in each sample from the standard curve.

-

Calculate the percentage of inhibition for each ARL67156 concentration and determine the IC50 value.

-

HPLC-Based Assay for Ecto-ATPase Activity

This method allows for the simultaneous detection and quantification of ATP and its hydrolysis products (ADP, AMP).

Materials:

-

ARL67156

-

ATP (substrate)

-

Enzyme source

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl₂)

-

Perchloric acid (HClO₄) for reaction termination

-

Mobile Phase for HPLC (e.g., 100 mM KH₂PO₄, pH 6.5, with a methanol gradient)

-

Reversed-phase C18 HPLC column

-

HPLC system with a UV detector (254 nm)

-

Standards for ATP, ADP, and AMP

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, the enzyme source, and different concentrations of ARL67156 (or vehicle control).

-

Pre-incubate the mixtures for 10 minutes at 37°C.

-

-

Initiate Reaction: Add ATP to each tube to a final concentration of 100 µM to start the reaction.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot from each reaction tube and immediately stop the reaction by adding an equal volume of ice-cold perchloric acid (e.g., 0.8 M).

-

Sample Preparation:

-

Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a clean tube and neutralize with a potassium carbonate solution.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared samples onto the HPLC system.

-

Separate the nucleotides using a suitable gradient elution profile.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

-

Data Analysis:

-

Generate standard curves for ATP, ADP, and AMP.

-

Quantify the concentration of each nucleotide in the samples based on the peak areas and the standard curves.

-

Calculate the rate of ATP hydrolysis and product formation in the presence and absence of ARL67156.

-

Determine the inhibitory effect of ARL67156 on the enzyme activity.

-

Signaling Pathways and Experimental Workflows

ARL67156 is instrumental in dissecting the role of ecto-ATPases in purinergic signaling. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying ecto-ATPase inhibition.

Conclusion

ARL67156 remains an indispensable tool for the study of purinergic signaling. Its selective inhibition of key ecto-ATPases allows researchers to investigate the physiological and pathological roles of extracellular ATP with greater precision. This guide provides the foundational knowledge and detailed protocols necessary for the effective use of ARL67156 in a research setting. As our understanding of the complexities of purinergic signaling continues to grow, the careful and methodologically sound application of selective inhibitors like ARL67156 will be crucial for advancing the field and developing novel therapeutic strategies targeting this important signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular function and molecular structure of ecto-nucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ARL67156 in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of ARL67156 in the intricate world of purinergic signaling. ARL67156, a competitive ecto-ATPase inhibitor, has become an invaluable tool for dissecting the nuanced contributions of extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), in a vast array of physiological and pathological processes. This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory profile, detailed experimental protocols for its application, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action: Inhibiting Ectonucleotidases

ARL67156, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate, functions primarily by inhibiting the activity of ectonucleotidases, a group of cell surface enzymes responsible for the rapid hydrolysis of extracellular nucleotides.[1] By impeding the breakdown of ATP and ADP, ARL67156 effectively prolongs their half-life in the extracellular space, thereby enhancing their signaling effects through purinergic P2 receptors.[1][2]

ARL67156 exhibits a degree of selectivity, primarily targeting Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][3][4] It is a weak competitive inhibitor of these enzymes.[1] Notably, some studies suggest that ARL67156 can be a more potent inhibitor of ADP degradation compared to ATP degradation, leading to a significant accumulation of ADP in the extracellular milieu.[5][6] This preferential inhibition is a critical consideration when interpreting experimental results using this compound.

Quantitative Data: Inhibitory Profile of ARL67156

The inhibitory potency of ARL67156 varies across different ectonucleotidase subtypes and species. The following table summarizes key quantitative data from the literature.

| Enzyme Target | Species | Inhibition Constant (Ki) | IC50 | Reference(s) |

| NTPDase1 (CD39) | Human | 11 ± 3 µM | ~24 µM (human blood cells) | [1][3] |

| NTPDase1 (CD39) | Rat | 27 µM | - | [1] |

| NTPDase2 | Human | Not an effective inhibitor | > 1 mM | [1] |

| NTPDase2 | Rat | > 1 mM | - | [1] |

| NTPDase3 | Human | 18 ± 4 µM | - | [1] |

| NTPDase3 | Rat | 112 µM | - | [1] |

| NTPDase8 | Human | Poor inhibitor | - | [1] |

| NTPDase8 | Mouse | Weak inhibitor (more effective on ADP hydrolysis) | - | [1] |

| NPP1 | Human | 12 ± 3 µM | - | [1] |

| Ecto-5'-nucleotidase (CD73) | Human | Not an effective inhibitor | - | [1] |

Experimental Protocols

Ectonucleotidase Activity Assay using Malachite Green

This protocol outlines a colorimetric method to determine the inhibitory effect of ARL67156 on ectonucleotidase activity by measuring the release of inorganic phosphate (Pi).

Materials:

-

HEPES buffer (pH 7.4)

-

CaCl₂

-

ATP or ADP (substrate)

-

ARL67156

-

Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizer)

-

Phosphate standard solution

-

Source of ectonucleotidase (e.g., cell lysates, purified enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare working solutions of HEPES buffer, CaCl₂, ATP/ADP substrate, and ARL67156 at desired concentrations.

-

Enzyme Preparation: Prepare the ectonucleotidase source (e.g., cell lysate) in HEPES buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

HEPES buffer

-

CaCl₂ (final concentration typically 1-5 mM)

-

ARL67156 at various concentrations (and a vehicle control)

-

Enzyme preparation

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow ARL67156 to interact with the enzyme.

-

Initiate Reaction: Add the ATP or ADP substrate to each well to start the reaction. The final substrate concentration is typically in the micromolar range.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.

-

Measurement: After a short incubation period for color development (e.g., 15-20 minutes) at room temperature, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the phosphate standard solution. Calculate the amount of Pi produced in each well and determine the percentage of inhibition by ARL67156 at each concentration. Calculate the IC50 value from the dose-response curve.

Measurement of Extracellular ATP and ADP by High-Performance Liquid Chromatography (HPLC)

This protocol describes the use of reverse-phase HPLC to quantify the effect of ARL67156 on the levels of extracellular ATP and ADP in cell culture supernatants.

Materials:

-

Cell culture medium

-

Cultured cells of interest

-

ARL67156

-

Perchloric acid (PCA) or other suitable extraction agent

-

Potassium hydroxide (KOH) for neutralization

-

ATP and ADP standards

-

HPLC system with a C18 reverse-phase column

-

UV detector

-

Mobile phase (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium bromide)

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with ARL67156 at the desired concentration for a specific time period. Include a vehicle-treated control group.

-

Sample Collection: Carefully collect the cell culture supernatant at different time points.

-

Nucleotide Extraction: To stop enzymatic degradation and extract the nucleotides, add a cold extraction agent like perchloric acid to the supernatant.

-

Neutralization: Neutralize the samples with potassium hydroxide. The resulting potassium perchlorate precipitate should be removed by centrifugation.

-

Standard Preparation: Prepare a series of ATP and ADP standards of known concentrations in the same buffer as the samples.

-

HPLC Analysis:

-

Inject the prepared samples and standards into the HPLC system.

-

Separate the nucleotides using a C18 column and an appropriate isocratic or gradient mobile phase.

-

Detect the nucleotides using a UV detector at a wavelength of 254 nm.

-

-

Data Analysis:

-

Identify the ATP and ADP peaks in the chromatograms based on the retention times of the standards.

-

Quantify the concentration of ATP and ADP in the samples by comparing their peak areas to the standard curve.

-

Analyze the effect of ARL67156 on the extracellular ATP and ADP concentrations over time.

-

Signaling Pathways and Experimental Workflows

The inhibition of ectonucleotidases by ARL67156 leads to an accumulation of extracellular ATP and ADP, which in turn activates various P2 receptors. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected and a typical experimental workflow for studying the effects of ARL67156.

Caption: ARL67156 inhibits ectonucleotidases, increasing extracellular ATP and ADP, which activate P2X and P2Y receptors, leading to downstream signaling.

Caption: A typical experimental workflow for investigating the effects of ARL67156 on purinergic signaling.

Caption: Downstream signaling pathways of ADP-activated P2Y1 and P2Y12 receptors.

References

- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

ARL67156 Trisodium Hydrate: A Technical Guide to a Key Ecto-ATPase Inhibitor

Introduction

ARL67156 trisodium hydrate, chemically known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate trisodium salt, is a pivotal research tool in the study of purinergic signaling. First described in 1995, it is a synthetic analogue of adenosine triphosphate (ATP) and is recognized as a selective, albeit weak, competitive inhibitor of ecto-ATPases.[1][2] This technical guide provides a comprehensive overview of the discovery, background, mechanism of action, and experimental data related to ARL67156, tailored for researchers, scientists, and professionals in drug development.

Discovery and Background

ARL67156, originally designated FPL 67156, was developed by Fisons Laboratories (now AstraZeneca) as a tool to investigate the complex role of extracellular ATP and its degradation products in cellular signaling.[1] Extracellular nucleotides like ATP and ADP are key signaling molecules that activate a range of P2 purinoceptors (P2X and P2Y receptors).[1][3] However, their signaling is tightly regulated by a family of cell surface enzymes called ectonucleotidases, which rapidly hydrolyze these nucleotides.[1][4] This rapid degradation complicates the study of purinergic signaling.

ARL67156 was designed as a non-hydrolysable ATP analogue to overcome this challenge.[1] Its structure is characterized by the substitution of the oxygen atom between the β and γ phosphates of ATP with a dibromomethylene group (P-CBr2-P), rendering it resistant to hydrolysis by ectonucleotidases.[1][5] This stability allows ARL67156 to act as a competitive inhibitor, prolonging the extracellular lifespan of ATP and potentiating its effects on P2 receptors.[1][6]

Mechanism of Action

ARL67156 functions as a competitive inhibitor of specific ectonucleotidases, primarily members of the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) and Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families.[1][7] By binding to the active site of these enzymes, it prevents the hydrolysis of extracellular ATP to ADP and subsequently to AMP and adenosine. This inhibition leads to an accumulation of ATP in the extracellular space, thereby enhancing the activation of P2 receptors.[6]

Quantitative Data

The inhibitory activity of ARL67156 has been characterized against various ectonucleotidases from different species. The following tables summarize the key quantitative data reported in the literature.

| Enzyme | Species | Inhibition Constant (Ki) | Reference |

| NTPDase1 (CD39) | Human | 11 ± 3 µM | [1] |

| NTPDase3 | Human | 18 ± 4 µM | [1] |

| NPP1 | Human | 12 ± 3 µM | [1] |

| Ecto-ATPase | Bovine Chromaffin Cells | 0.255 ± 0.136 µM | [8] |

| Assay System | Parameter | Value | Reference |

| Human Blood Cells (ATP degradation) | pIC50 | 4.62 | [2] |

| Rabbit Ear Artery (ecto-ATPase inhibition) | pKI | 5.2 | [2] |

| Rat Vas Deferens | pIC50 | 5.1 | [9] |

Experimental Protocols

The characterization of ARL67156's inhibitory activity involves various experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Enzyme Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the inhibitory effect of ARL67156 on recombinant ectonucleotidases.

-

Enzyme Source: Recombinant human or mouse ectonucleotidases (e.g., NTPDase1, NTPDase2, NTPDase3, NTPDase8, NPP1, NPP3) are expressed in a suitable cell line (e.g., COS-7 or HEK 293T).

-

Substrate: A suitable substrate for the specific ectonucleotidase is used. For NTPDases, this is typically ATP or ADP. For NPPs, substrates like p-nitrophenyl-5'-thymidine monophosphate (pnp-TMP) can be used.

-

Incubation: The recombinant enzyme is incubated with varying concentrations of the substrate in the presence and absence of different concentrations of ARL67156 in a suitable buffer (e.g., Tris-HCl) at 37°C.

-

Detection of Product Formation: The amount of product generated (e.g., inorganic phosphate, ADP, AMP, or p-nitrophenol) is quantified. This can be done using various methods:

-

Data Analysis: The initial rates of the enzymatic reaction are determined. The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) are calculated by fitting the data to appropriate enzyme kinetic models, such as the Michaelis-Menten equation and Dixon plots.

Cell-Based ATP Degradation Assay

This protocol measures the effect of ARL67156 on the degradation of extracellular ATP by intact cells.

-

Cell Culture: A cell line of interest (e.g., human blood cells, bovine chromaffin cells) is cultured to an appropriate density.

-

Incubation: The cells are washed and resuspended in a physiological buffer. They are then incubated with a known concentration of ATP in the presence and absence of ARL67156.

-

Sample Collection: Aliquots of the cell suspension are collected at different time points.

-

ATP Measurement: The concentration of ATP remaining in the supernatant is measured. This is often done using a luciferin-luciferase bioluminescence assay, which produces light in proportion to the amount of ATP present.

-

Data Analysis: The rate of ATP degradation is calculated for each condition. The pIC50 value, which is the negative logarithm of the concentration of ARL67156 that causes 50% inhibition of ATP degradation, is then determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the purinergic signaling pathway affected by ARL67156 and a typical experimental workflow for its characterization.

Caption: Purinergic signaling pathway illustrating the role of ectonucleotidases and the inhibitory action of ARL67156.

Caption: A generalized experimental workflow for characterizing the inhibitory activity of ARL67156.

References

- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of ARL67156 Trisodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL67156 trisodium salt, also known as FPL 67156, is a synthetic analog of adenosine triphosphate (ATP) that has garnered significant attention in the scientific community for its role as a selective inhibitor of ecto-ATPases.[1][2][3] Ecto-ATPases are a group of cell surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP and other nucleotides.[1][4] By inhibiting these enzymes, ARL67156 effectively prolongs the biological effects of extracellular ATP, making it an invaluable tool for studying purinergic neurotransmission and a potential therapeutic agent in various pathological conditions.[2][5][6] This technical guide provides a comprehensive overview of the biological activity of ARL67156, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on key signaling pathways.

Core Mechanism of Action: Inhibition of Ectonucleotidases

ARL67156 is a non-hydrolyzable ATP analog, a characteristic attributed to the substitution of a phosphodiester bond (P-O-P) with a phosphomethyl bond (P-C-P).[1] This structural modification renders it resistant to hydrolysis by ectonucleotidases.[1][7] Its primary biological function is the competitive inhibition of specific ectonucleotidases, thereby preventing the degradation of extracellular ATP and ADP.[1][2][8] This leads to an accumulation of these nucleotides in the extracellular space, potentiating their effects on P2 purinoceptors.[2][5]

The inhibitory effects of ARL67156 are not uniform across all ectonucleotidases. It has been shown to be a more potent inhibitor of certain members of the Nucleoside Triphosphate Diphosphohydrolase (NTPDase) and Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) families.

Quantitative Inhibitory Activity

The potency of ARL67156 as an ecto-ATPase inhibitor has been quantified in various experimental systems. The following tables summarize the key inhibitory constants (Ki), pIC50, and pKI values reported in the literature.

| Target Enzyme | Species | Ki (μM) | Reference |

| NTPDase1 (CD39) | Human | 11 ± 3 | [1][2] |

| NTPDase3 | Human | 18 ± 4 | [1][2] |

| NPP1 | Human | 12 ± 3 | [1][2] |

| Ecto-ATPase | Bovine Chromaffin Cells | 0.255 ± 0.136 | [9] |

| System | Parameter | Value | Reference |

| Human Blood Cells (ATP degradation) | pIC50 | 4.62 | [3] |

| Rabbit Ear Artery (ecto-ATPase inhibition) | pKI | 5.2 | [3] |

It is important to note that while ARL67156 is a potent inhibitor of NTPDase1, NTPDase3, and NPP1, it is a less effective inhibitor of NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2][8]

Impact on Signaling Pathways

The primary signaling pathway modulated by ARL67156 is the purinergic signaling pathway . By preventing the breakdown of extracellular ATP and ADP, ARL67156 enhances the activation of P2 receptors, which are broadly classified into P2X ionotropic receptors and P2Y metabotropic G protein-coupled receptors.

Figure 1: ARL67156 inhibits ectonucleotidases, increasing extracellular ATP and ADP levels.

Recent studies have also highlighted the role of ARL67156 in modulating immune responses. By inhibiting CD39 (NTPDase1), ARL67156 can enhance the cytotoxicity of natural killer (NK) cells against cancer cells through the vav1-Syk signaling pathway.[10]

Experimental Protocols

The biological activity of ARL67156 is typically assessed using enzyme inhibition assays. The following are generalized protocols based on methodologies cited in the literature.

Ectonucleotidase Activity Assay (Colorimetric Method)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or other nucleotides.

Materials:

-

Recombinant or cell-expressed ectonucleotidase (e.g., NTPDase1, NTPDase3, NPP1)

-

ARL67156 trisodium salt

-

ATP or other nucleotide substrate (e.g., ADP, UTP)

-

Incubation buffer (e.g., 80 mM Tris, pH 7.4, with 5 mM CaCl2)

-

Malachite green reagent

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the incubation buffer and the ectonucleotidase enzyme extract.

-

Add varying concentrations of ARL67156 to the reaction mixture.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).

-

Initiate the reaction by adding the nucleotide substrate (e.g., ATP at a concentration range of 10-500 μM).

-

Incubate the reaction at 37°C for a defined period (e.g., 15 minutes), ensuring that less than 10% of the substrate is hydrolyzed.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at 630 nm to quantify the amount of released inorganic phosphate.

-

Determine the type of inhibition (e.g., competitive) and the Ki value using appropriate graphical methods (e.g., Dixon or Cornish-Bowden plots) and nonlinear regression analysis.[1]

Figure 2: General workflow for the colorimetric ectonucleotidase activity assay.

Ectonucleotidase Activity Assay (HPLC Method)

This method is used for substrates where a colorimetric assay is not suitable, such as for the hydrolysis of Ap3A by NPPs.

Materials:

-

Recombinant NPP enzyme

-

ARL67156 trisodium salt

-

Substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate (pnp-TMP) or diadenosine triphosphate (Ap3A))

-

Incubation buffer

-

Perchloric acid (ice-cold, 1 M)

-

Potassium hydroxide (1 M)

-

Reverse-phase high-performance liquid chromatography (HPLC) system

Procedure:

-

Set up the enzymatic reaction as described in the colorimetric assay.

-

Stop the reaction by adding an aliquot of the reaction mixture to ice-cold perchloric acid.

-

Centrifuge the samples to pellet precipitated proteins.

-

Neutralize the supernatant with potassium hydroxide and centrifuge again to remove the potassium perchlorate precipitate.

-

Inject an aliquot of the final supernatant into the HPLC system.

-

Separate and quantify the nucleotide content by reverse-phase HPLC.

-

Calculate the enzyme activity and inhibition by ARL67156 based on the substrate and product peak areas.[1]

Applications in Research and Drug Development

The ability of ARL67156 to selectively inhibit ecto-ATPases has made it a valuable tool in several research areas:

-

Neurotransmission: ARL67156 has been used to demonstrate the role of ecto-ATPase activity in modulating purinergic neurotransmission in various tissues, including the vas deferens and superior cervical ganglia.[5]

-

Cardiovascular Disease: Research has shown that inhibiting ectonucleotidases with ARL67156 can prevent the development of calcific aortic valve disease in animal models.[3][6]

-

Cancer Immunotherapy: ARL67156 and its derivatives are being investigated as potential cancer immunotherapeutics. By inhibiting CD39, they can increase immunostimulatory extracellular ATP and decrease the production of immunosuppressive adenosine in the tumor microenvironment.[7][11]

Conclusion

ARL67156 trisodium salt is a well-characterized and selective inhibitor of ecto-ATPases, particularly NTPDase1, NTPDase3, and NPP1. Its ability to prolong the signaling of extracellular ATP and ADP makes it an indispensable research tool for elucidating the complexities of purinergic signaling. Furthermore, its emerging roles in modulating immune responses and preventing pathological mineralization highlight its potential for therapeutic development. This guide provides a foundational understanding of the biological activity of ARL67156, offering researchers and drug development professionals the necessary information to effectively utilize this compound in their studies.

References

- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [ARL67156, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

ARL67156: An In-depth Technical Guide to its Inhibition of NTPDase1 and NTPDase3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ARL67156, a selective inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). The document focuses on its inhibitory action on two key members of this enzyme family, NTPDase1 (also known as CD39) and NTPDase3. ARL67156 serves as a critical tool in the study of purinergic signaling, where the extracellular conversion of ATP and ADP plays a pivotal role in a myriad of physiological and pathological processes. This guide details the quantitative inhibitory data of ARL67156, provides in-depth experimental protocols for assessing its activity, and illustrates the relevant biological pathways and experimental workflows through detailed diagrams. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize ARL67156 in their scientific endeavors.

Introduction to ARL67156 and NTPDases

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are crucial signaling molecules that modulate a wide range of biological functions by activating purinergic P2 receptors.[1] The concentration and duration of these nucleotide signals are tightly regulated by a family of cell surface enzymes known as ecto-nucleoside triphosphate diphosphohydrolases (NTPDases).

NTPDase1 (CD39) and NTPDase3 are prominent members of this family, responsible for the sequential hydrolysis of ATP to ADP and subsequently to adenosine monophosphate (AMP).[2] This enzymatic cascade terminates P2 receptor signaling and initiates P1 receptor signaling via the generation of adenosine from AMP by ecto-5'-nucleotidase (CD73). Given their central role in tuning purinergic signaling, NTPDases have emerged as attractive therapeutic targets for a variety of conditions, including thrombosis, inflammation, and cancer.[1][3]

ARL67156 (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate) is a synthetic analog of ATP and a widely used competitive inhibitor of NTPDase1 and NTPDase3.[4][5] Its ability to block the hydrolysis of extracellular ATP and ADP makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of these enzymes and the broader purinergic signaling network.

Quantitative Inhibition Data

The inhibitory potency of ARL67156 against NTPDase1 and NTPDase3 has been characterized in several studies. The data consistently demonstrate that ARL67156 acts as a competitive inhibitor of both enzymes. The key quantitative metric for its inhibitory activity is the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Enzyme Target | Species | Inhibition Constant (Kᵢ) (µM) | Inhibition Type | Reference(s) |

| NTPDase1 (CD39) | Human | 11 ± 3 | Competitive | [4] |

| Rat | 27 | Competitive | [6] | |

| NTPDase3 | Human | 18 ± 4 | Competitive | [4] |

| Rat | 112 | Competitive | [6] |

Table 1: Inhibitory Potency of ARL67156 against NTPDase1 and NTPDase3. This table summarizes the reported Kᵢ values for ARL67156 against human and rat NTPDase1 and NTPDase3, highlighting its competitive mode of inhibition.

It is important to note that ARL67156 also exhibits inhibitory activity against other ectonucleotidases, such as NPP1, with a Kᵢ of 12 ± 3 µM for the human enzyme.[4] Its inhibitory effect on NTPDase2 and human NTPDase8 is considerably weaker.[4] This broader selectivity profile should be taken into consideration when interpreting experimental results.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of ARL67156 inhibition of NTPDase1 and NTPDase3.

Expression and Purification of Recombinant NTPDases

To perform in vitro inhibition studies, a source of purified NTPDase1 and NTPDase3 is required. Recombinant expression in systems such as baculovirus-infected insect cells or E. coli is a common approach.

Objective: To produce and purify soluble, active forms of human NTPDase1 and NTPDase3.

Materials:

-

Expression vector containing the cDNA for the extracellular domain of human NTPDase1 or NTPDase3.

-

Baculovirus expression system (e.g., Sf9 insect cells) or E. coli expression system (e.g., BL21(DE3) strain).

-

Appropriate cell culture media and reagents.

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors).

-

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins).

-

Wash buffer (e.g., lysis buffer with 20 mM imidazole).

-

Elution buffer (e.g., lysis buffer with 250 mM imidazole).

-

Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

SDS-PAGE gels and reagents for protein analysis.

Protocol:

-

Gene Cloning: Subclone the cDNA encoding the soluble ectodomain of human NTPDase1 or NTPDase3 into a suitable expression vector, often incorporating an affinity tag (e.g., polyhistidine-tag) for purification.

-

Protein Expression:

-

Baculovirus System: Transfect insect cells (e.g., Sf9) with the recombinant baculovirus and incubate for 48-72 hours to allow for protein expression. The secreted recombinant protein can be harvested from the cell culture supernatant.

-

E. coli System: Transform E. coli cells (e.g., BL21(DE3)) with the expression plasmid. Grow the bacterial culture to an optimal density (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) for a specified time and temperature (e.g., 3-4 hours at 30°C).

-

-

Cell Lysis (for E. coli): Harvest the bacterial cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein.

-

Affinity Chromatography:

-

Load the cell culture supernatant (baculovirus) or the clarified cell lysate (E. coli) onto an affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant protein using the elution buffer.

-

-

Dialysis and Concentration: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and to exchange the buffer. Concentrate the purified protein using a centrifugal filter unit if necessary.

-

Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE. A single band at the expected molecular weight indicates a high degree of purity.

-

Protein Quantification: Determine the concentration of the purified protein using a standard protein assay, such as the Bradford or BCA assay.

NTPDase Activity Assay using the Malachite Green Method

The activity of NTPDases is commonly determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP. The malachite green assay is a sensitive colorimetric method for Pi quantification.

Objective: To measure the enzymatic activity of NTPDase1 or NTPDase3 and to determine the inhibitory effect of ARL67156.

Materials:

-

Purified recombinant NTPDase1 or NTPDase3.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂ or MgCl₂).

-

Substrate solution (ATP or ADP) at various concentrations.

-

ARL67156 at various concentrations.

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

-

Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

-

Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v). This working reagent should be prepared fresh.

-

-

Phosphate standard solution (e.g., KH₂PO₄) for generating a standard curve.

-

96-well microplate.

-

Microplate reader.

Protocol:

-

Standard Curve Preparation: Prepare a series of phosphate standards of known concentrations in the assay buffer.

-

Enzyme Reaction:

-

In a 96-well plate, add the assay buffer.

-

Add the purified NTPDase enzyme to the wells.

-

For inhibition studies, pre-incubate the enzyme with various concentrations of ARL67156 for a defined period (e.g., 10-15 minutes) at the reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATP or ADP) to the wells. The final reaction volume is typically 50-100 µL.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the Malachite Green Working Reagent.

-

-

Color Development and Measurement:

-

Allow the color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at a wavelength between 620 and 650 nm using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the phosphate standards against their known concentrations.

-

Determine the amount of Pi released in each enzyme reaction by interpolating the absorbance values from the standard curve.

-

Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).

-

For inhibition studies, plot the enzyme activity as a function of the ARL67156 concentration to determine the IC₅₀ value. The Kᵢ value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Kₘ of the substrate is known.

-

Analysis of Nucleotide Hydrolysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust method to separate and quantify the substrate (ATP, ADP) and the products (ADP, AMP) of the NTPDase reaction simultaneously.

Objective: To monitor the time course of ATP and ADP hydrolysis by NTPDase1 or NTPDase3 and to assess the impact of ARL67156.

Materials:

-

Purified recombinant NTPDase1 or NTPDase3.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂ or MgCl₂).

-

Substrates (ATP, ADP) and standards (ATP, ADP, AMP).

-

ARL67156.

-

Quenching solution (e.g., perchloric acid).

-

Neutralization solution (e.g., K₂CO₃).

-

HPLC system equipped with a UV detector and a C18 reverse-phase column.

-

Mobile phase (e.g., a gradient of a low concentration phosphate buffer and methanol or acetonitrile).

Protocol:

-

Enzyme Reaction:

-

Set up the enzyme reaction as described in the malachite green assay (Section 3.2), but on a larger scale to allow for sampling at different time points.

-

At various time intervals, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

-

-

Sample Preparation:

-

Neutralize the quenched samples with a neutralization solution (e.g., K₂CO₃).

-

Centrifuge the samples to pellet the precipitate and collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the supernatant onto a C18 reverse-phase column.

-

Separate the nucleotides using an appropriate mobile phase gradient.

-

Detect the nucleotides by their UV absorbance at 254 nm or 259 nm.

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to ATP, ADP, and AMP by comparing their retention times and peak areas to those of known standards.

-

Plot the concentration of each nucleotide as a function of time to determine the rate of substrate hydrolysis and product formation.

-

In the presence of ARL67156, compare the rates of hydrolysis to the control (no inhibitor) to quantify the inhibitory effect.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the inhibition of NTPDase1 and NTPDase3 by ARL67156.

References

- 1. researchgate.net [researchgate.net]

- 2. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]

- 4. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

ARL67156: An In-depth Technical Guide on its Effects on Extracellular ATP and ADP Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARL67156, also known as FPL 67156, is a widely utilized ecto-ATPase inhibitor in pharmacological research. Its primary function is to modulate purinergic signaling by preventing the enzymatic degradation of extracellular nucleotides, specifically adenosine triphosphate (ATP) and adenosine diphosphate (ADP). This guide provides a comprehensive technical overview of the effects of ARL67156 on extracellular ATP and ADP levels, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. Understanding the nuanced effects of ARL67156 is critical for the accurate design and interpretation of experiments in the field of purinergic signaling and for the development of therapeutic agents targeting these pathways.

Core Mechanism of Action: Inhibition of Ectonucleotidases

Extracellular ATP and ADP are key signaling molecules that activate a range of P2 purinergic receptors, mediating a wide array of physiological processes.[1] The concentration and duration of action of these nucleotides are tightly regulated by a family of cell surface enzymes called ectonucleotidases. These enzymes sequentially hydrolyze ATP to ADP, then to adenosine monophosphate (AMP), and finally to adenosine.[1][2]

ARL67156 is a structural analog of ATP and functions as a competitive inhibitor of certain ectonucleotidases.[3] Specifically, it has been shown to be a weak competitive inhibitor of NTPDase1 (CD39), NTPDase3, and NPP1.[4][5] It is important to note that ARL67156 is not a universal inhibitor of all ectonucleotidases and exhibits selectivity for certain enzyme subtypes.[5]

A crucial finding is that ARL67156 demonstrates a differential inhibitory effect on the degradation of ATP and ADP.[1][2] Research indicates that in some biological systems, such as murine colonic muscles, ARL67156 is a more potent inhibitor of ADP degradation than ATP degradation.[1][2] This characteristic implies that studies employing ARL67156 with the intention of preserving ATP levels may inadvertently be studying the effects of accumulated ADP.[1][2]

Quantitative Effects of ARL67156 on Extracellular Nucleotide Levels

The following tables summarize the quantitative data on the inhibitory activity of ARL67156 against various ectonucleotidases and its impact on nucleotide degradation.

Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases

| Enzyme | Substrate | Ki (μM) |

| NTPDase1 (CD39) | ATP | 11 ± 3[5] |

| NTPDase3 | ATP | 18 ± 4[5] |

| NPP1 | pnp-TMP | 12 ± 3[5] |

Data from Levesque et al., 2007.

Table 2: Effect of ARL67156 on the Degradation of Etheno-ATP (eATP) and Etheno-ADP (eADP) in Murine Colonic Muscles

| Treatment | Substrate | Remaining Substrate (%) |

| Control | eATP | 48.0 ± 5.0 |

| ARL67156 (100 μM) | eATP | 53.0 ± 6.0 |

| Control | eADP | 35.0 ± 4.0 |

| ARL67156 (100 μM) | eADP | 78.0 ± 3.0* |

*p < 0.05 compared to control. Data from Kyholes et al., 2016.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effects of ARL67156.

Measurement of Extracellular ATP and ADP by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from studies investigating the degradation of ATP and ADP in tissue preparations.[1][2]

Objective: To quantify the concentrations of ATP, ADP, AMP, and adenosine in extracellular fluid samples.

Materials:

-

Tissue preparation (e.g., murine colonic muscle strips)

-

Krebs solution (composition: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgCl2, 1.2 mM KH2PO4, 25 mM NaHCO3, 11 mM glucose)

-

ARL67156

-

1,N6-etheno-ATP (eATP) and 1,N6-etheno-ADP (eADP) as fluorescent substrates

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

C18 reverse-phase column

-

Mobile phase: 0.1 M KH2PO4 buffer (pH 6.0) with a methanol gradient

Procedure:

-

Tissue Incubation: Mount tissue strips in an organ bath containing oxygenated Krebs solution at 37°C.

-

Substrate Addition: Add eATP or eADP to the organ bath at a final concentration of 10 μM.

-

Inhibitor Treatment: For inhibitor studies, pre-incubate the tissue with ARL67156 (e.g., 100 μM) for a specified period before adding the substrate.

-

Sample Collection: Collect aliquots of the superfusate at various time points.

-

Sample Preparation: Immediately stop the enzymatic reaction in the collected samples, for example, by adding ice-cold perchloric acid. Neutralize the samples with KOH.

-

HPLC Analysis: Inject the prepared samples into the HPLC system.

-

Detection: Monitor the effluent from the column using a fluorescence detector (excitation at 275 nm, emission at 410 nm for etheno-derivatives).

-

Quantification: Calculate the concentrations of eATP, eADP, eAMP, and etheno-adenosine based on the peak areas of known standards.

Bioluminescence Assay for ATP Measurement

This is a common and highly sensitive method for measuring ATP concentrations.

Objective: To determine the concentration of ATP in a liquid sample.

Materials:

-

Luciferin-luciferase reagent

-

Luminometer

-

ATP standards of known concentrations

-

Opaque-walled microplates

Procedure:

-

Sample Preparation: Collect the experimental samples (e.g., cell culture supernatant).

-

Reagent Preparation: Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.

-

Standard Curve: Prepare a series of ATP standards of known concentrations in the same buffer as the samples.

-

Assay:

-

Pipette a small volume of the sample or standard into the wells of the microplate.

-

Add the luciferin-luciferase reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Calculation: Determine the ATP concentration in the samples by comparing their luminescence readings to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Purinergic signaling pathway and the site of ARL67156 action.

Caption: Experimental workflow for HPLC-based measurement of extracellular nucleotides.

Conclusion and Future Directions

References

- 1. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ARL 67156 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Vascular Calcification with ARL67156: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of ARL67156 in the study of vascular calcification. ARL67156, an inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (eNTPDases), offers a valuable tool to probe the intricate mechanisms governing ectopic mineralization of the vasculature. This document outlines the core signaling pathways involved, detailed experimental protocols for in vitro assessment, and a summary of quantitative data to facilitate research and development in this critical area of cardiovascular biology.

Core Concepts: The Role of Extracellular Nucleotides in Vascular Calcification

Vascular calcification is an actively regulated process akin to bone formation, where the delicate balance between calcification inhibitors and promoters is disrupted. A key axis in this regulation involves extracellular adenosine triphosphate (ATP) and its metabolic products.

1.1. The Protective Role of Pyrophosphate (PPi)

Extracellular inorganic pyrophosphate (PPi) is a potent endogenous inhibitor of hydroxyapatite crystal formation, the mineral component of vascular calcification.[1] PPi is primarily generated through the enzymatic activity of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which hydrolyzes extracellular ATP to produce PPi and adenosine monophosphate (AMP).[2]